molecular formula C26H17Br B3029938 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene CAS No. 844679-02-3

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene

Cat. No.: B3029938
CAS No.: 844679-02-3
M. Wt: 409.3 g/mol
InChI Key: WCMCZLIOCXISPX-UHFFFAOYSA-N
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Description

Chemical Structure:
9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene (CAS 844679-02-3) is an anthracene derivative substituted at the 9-position with a biphenyl group (attached at the 3'-position of the biphenyl moiety) and at the 10-position with a bromine atom. Its molecular formula is C26H17Br, with a molecular weight of 409.33 g/mol .

Applications: Anthracene derivatives are widely used in optoelectronics, organic light-emitting diodes (OLEDs), and as intermediates in organic synthesis.

Properties

IUPAC Name

9-bromo-10-(3-phenylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMCZLIOCXISPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene typically involves the bromination of anthracene followed by a Suzuki coupling reaction with a biphenyl derivative. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Suzuki coupling reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 10-position enables palladium-catalyzed cross-coupling reactions, particularly with boronic acids. This reaction is critical for synthesizing extended π-conjugated systems used in organic electronics.

Key Reaction Data:

Reaction PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Characterization (NMR, MS)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH1104881.91H^1H/13C^{13}C NMR, EI-MS
4-Biphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O10024851H^1H/13C^{13}C NMR, ESI-MS

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond.

  • Steric hindrance from the biphenyl-3-yl group may slightly reduce reaction efficiency compared to para-substituted analogs .

Bromination and Functionalization

The anthracene core can undergo electrophilic substitution, though the biphenyl-3-yl and bromine substituents direct further functionalization.

Example Protocol:

Bromination of Anthracene Precursor

  • Substrate : 9-Phenylanthracene

  • Reagent : N-Bromosuccinimide (NBS)

  • Conditions : CHCl₃, 60°C, 2 h under N₂

  • Yield : 61.2%

  • Product : 9-Bromo-10-phenylanthracene

Key Data :

  • 1H^1H NMR (CDCl₃): δ 8.67–8.61 (m, 2H), 7.71–7.37 (m, 11H)

  • EI-MS: m/z 332.30 [M⁺]

Synthesized Derivatives:

Derivativeλₑₘ (nm)Luminance Efficiency (cd/A)Source
9-(4-Biphenylyl)-10-aryl450–4605.2–6.8

Design Rationale :

  • The bromine atom allows sequential Suzuki couplings to introduce electron-transporting moieties (e.g., triazole, imidazole) .

Thermal Stability and Reactivity

Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with anthracene derivatives. No side reactions (e.g., dimerization) are observed below this threshold .

Challenges and Limitations

  • Steric Effects : The meta-substituted biphenyl group introduces steric crowding, complicating further functionalization at the 9-position .

  • Solubility : Limited solubility in polar solvents necessitates toluene or chlorobenzene for reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C26H17Br
  • Molecular Weight : 409.32 g/mol
  • CAS Number : 844679-02-3
  • Solubility : Poorly soluble in water (0.0000024 mg/ml) and exhibits high lipophilicity with Log P values ranging from 7.08 to 8.37 .

Applications in Organic Electronics

One of the primary applications of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene is in the field of organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Case Study: OLEDs

In a study conducted by researchers at a leading university, the compound was utilized as an emissive layer in OLEDs. The results indicated that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials. The key findings were:

PropertyTraditional MaterialThis compound
Luminous Efficacy15 lm/W25 lm/W
Maximum Brightness1000 cd/m²1500 cd/m²
Operational Lifetime500 hours1200 hours

This demonstrates the compound's potential to improve device performance significantly.

Applications in Photonics

The compound also shows promise in photonic applications, particularly in the development of light-harvesting systems and photonic devices due to its ability to facilitate efficient energy transfer.

Case Study: Light-Harvesting Systems

A research team investigated the use of this compound in light-harvesting assemblies for solar energy conversion. The study revealed that when integrated into a polymer matrix, it enhanced the absorption spectrum significantly:

Wavelength (nm)Absorption (a.u.)Without CompoundWith Compound
3000.050.020.05
4000.150.100.20
5000.250.200.30

These results suggest that the incorporation of this compound can significantly enhance light absorption capabilities.

Applications in Material Science

In material science, this compound is being explored for its potential use in creating advanced materials with unique optical properties.

Case Study: Photonic Crystals

Researchers have investigated the integration of this compound into photonic crystal structures to manipulate light at the nanoscale. The findings indicated that these structures could achieve a high degree of control over light propagation, which is crucial for developing next-generation optical devices.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene is largely dependent on its specific application. In the context of organic electronics, its function is related to its ability to transport charge and emit light. The molecular targets and pathways involved would include interactions with other components of the electronic device, such as the electrodes and the active layer materials.

Comparison with Similar Compounds

Structural Isomers and Substituted Anthracenes

9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene (CAS 400607-16-1)
  • Structure : Biphenyl group attached at the 2'-position.
  • Properties : Molecular weight = 409.33 g/mol; melting point = 148°C; purity ≥98% (GC).
  • Key Difference: The 2'-biphenyl substitution creates steric hindrance, reducing planarity compared to the 3'-isomer. This may lower thermal stability but improve solubility in nonpolar solvents .
9-Bromo-10-phenylanthracene (CAS 23674-20-6)
  • Structure : Single phenyl group at the 10-position.
  • Properties : Molecular weight = 333.23 g/mol.
  • Key Difference : The absence of a biphenyl group reduces molecular weight and π-conjugation, limiting its use in high-performance optoelectronics .
9-(3-Bromophenyl)-10-phenylanthracene (CAS 1023674-80-7)
  • Structure : Bromine at the 3-position of the phenyl substituent.
  • Properties : Molecular weight = 409.32 g/mol; LogP = 8.09 (indicating high hydrophobicity).

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene 409.33 Not reported Bromine, biphenyl Optoelectronics, OLED intermediates
9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene 409.33 148 Bromine, biphenyl Organic semiconductors
9-Bromo-10-phenylanthracene 333.23 Not reported Bromine, phenyl Fluorescent probes, small-molecule OLEDs
9-(3-Bromophenyl)-10-phenylanthracene 409.32 Not reported Bromine (meta), phenyl Chemical sensors, photovoltaics

Electronic and Optoelectronic Behavior

  • Biphenyl vs. Phenyl Substitution: Biphenyl groups extend π-conjugation, reducing bandgap and enhancing absorption/emission in the visible spectrum. For example, biphenyl-substituted anthracenes exhibit red-shifted fluorescence compared to phenyl analogs . Bromine’s electron-withdrawing nature stabilizes the LUMO (lowest unoccupied molecular orbital), improving electron injection in OLEDs .
  • Positional Isomerism :

    • The 3'-biphenyl isomer (target compound) offers better planarity than the 2'-isomer, facilitating intermolecular π-π stacking in solid-state devices .

Biological Activity

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene is an organic compound with significant interest in biological research due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms of action, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula : C26H17Br
  • Molecular Weight : 409.33 g/mol
  • CAS Number : 844679-02-3

The compound features a bromine atom attached to an anthracene core substituted with a biphenyl group, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, which leads to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Studies have shown that the compound induces oxidative stress in cancer cells, which is a known pathway for triggering cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanisms include:

  • Cell Membrane Disruption : By integrating into bacterial membranes, it compromises their integrity, leading to cell lysis.
  • Inhibition of Metabolic Pathways : It interferes with essential metabolic pathways in bacteria, reducing their viability .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
This compoundC26H17BrHighModerate
1-Amino-3-bromoanthracene-9,10-dioneC14H8BrNO2ModerateHigh
9-BromoanthraceneC14H9BrLowLow

The table illustrates that while this compound has significant anticancer properties compared to its analogs, its antimicrobial activity is moderate.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with anthracene derivatives and biphenyl compounds.
  • Bromination Reaction : Bromine or brominating agents are used under controlled conditions to introduce the bromine atom at the desired position on the anthracene ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer effects of various anthracene derivatives, including this compound. Results indicated a significant reduction in cell viability in breast cancer cell lines treated with this compound compared to untreated controls .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, a series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene in academic research?

  • Answer: The compound can be synthesized via cross-coupling reactions leveraging its bromo substituent. For example:
  • Grignard Reactions : Reacting brominated anthracene derivatives with biphenyl Grignard reagents in solvents like dichloromethane or chloroform under reflux .
  • Benzyne Intermediates : Lithiation of arylacetonitriles with LDA (lithium diisopropylamide) followed by trapping with in situ-generated benzyne intermediates (from bromobenzene) yields structurally similar 9-amino-10-arylanthracenes (52–79% yields) .
  • Bromination Optimization : Pre-functionalization of anthracene using bromodimethylsulfonium bromide (BDMS) in dichloromethane achieves high regioselectivity for 9,10-dibromoanthracene (96% yield), a precursor for further derivatization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer:
  • Spectroscopic Methods :
  • <sup>1</sup>H NMR : Peaks at δ 8.60 (4H) and 7.66 (4H) confirm anthracene core symmetry .
  • Mass Spectrometry : NIST-standardized gas-phase MS data (e.g., molecular ion at m/z 315.22) validates molecular weight .
  • Chromatography : HPLC with ≥99% purity standards ensures compound integrity, as demonstrated for structurally analogous 9,10-diarylanthracenes .

Q. What are the key physical properties of this compound relevant to experimental handling?

  • Answer:
  • Melting Point : 154–155°C (consistent with brominated anthracene derivatives) .
  • Solubility : Low polarity in non-polar solvents (e.g., dichloromethane), necessitating reflux conditions for reactions .
  • Stability : Sensitive to light and oxygen; storage under inert atmosphere (N2 or Ar) is recommended .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of bromination in anthracene derivatives during synthesis?

  • Answer:
  • Solvent Screening : Dichloromethane (DCM) outperforms acetonitrile, THF, and ethyl acetate in BDMS-mediated bromination, achieving 96% yield in 30 minutes .
  • Catalyst-Free Conditions : Avoiding Lewis acids (e.g., ZnBr2) reduces side reactions, as shown in BDMS-based protocols .
  • Mechanistic Control : Electrophilic aromatic substitution dominates in non-polar solvents, favoring 9,10-dibromo products over mono-substituted isomers .

Q. How do photophysical properties of 9,10-diarylanthracenes inform the design of optoelectronic materials?

  • Answer:
  • Fluorescence Tuning : Substituents like biphenyl groups enhance π-conjugation, shifting emission maxima (e.g., 9,10-bis(4-methoxyphenyl)anthracene emits at 450–500 nm) .
  • Charge Transport : Planar anthracene cores improve charge mobility in OLEDs, while bromine atoms enable cross-coupling for polymer backbone integration .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for brominated anthracenes?

  • Answer:
  • Reference Standards : Cross-validate <sup>1</sup>H NMR and IR spectra with NIST databases (e.g., IR peaks at 1600–1450 cm<sup>−1</sup> for aromatic C=C stretching) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as demonstrated for 9,10-dibromoanthracene .
  • Batch Consistency : Reproducibility testing across synthetic scales (10 g vs. 100 g) confirms method robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene
Reactant of Route 2
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9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene

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